molecular formula C10H16N4S B6503367 4-methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine CAS No. 874782-16-8

4-methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine

Cat. No.: B6503367
CAS No.: 874782-16-8
M. Wt: 224.33 g/mol
InChI Key: GKPDUYQDKLGIDT-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4, a methylsulfanyl (SCH₃) group at position 2, and a piperazine ring at position 4.

Properties

IUPAC Name

4-methyl-2-methylsulfanyl-6-piperazin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4S/c1-8-7-9(13-10(12-8)15-2)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPDUYQDKLGIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 4-methyl-2-(methylsulfanyl)-6-chloropyrimidine undergoes substitution with piperazine in anhydrous ethanol under reflux. Potassium hydroxide (KOH) catalyzes the reaction by deprotonating piperazine, enhancing its nucleophilicity. The methylsulfanyl group is replaced via a two-step mechanism:

  • Base-assisted deprotonation of piperazine to generate a stronger nucleophile.

  • Aromatic nucleophilic substitution at the C2 position of the pyrimidine ring, facilitated by the electron-withdrawing effect of the C4 methyl and C6 chloro groups.

Optimized Parameters

ParameterValue/RangeImpact on Yield
SolventAnhydrous ethanolMaximizes solubility of both reactants
TemperatureReflux (~78°C)Accelerates reaction kinetics
Molar Ratio (Piperazine:Pyrimidine)1.2:1Ensures complete substitution
Reaction Time12–24 hoursBalances conversion and side reactions

Yields typically range from 65–85%, with purity >95% after recrystallization.

Alternative Synthetic Routes

Condensation of β-Diketones with Guanidine Derivatives

A less common but structurally flexible method involves constructing the pyrimidine ring with pre-installed substituents. For example:

  • β-Diketone Preparation : Reacting acetylacetone with thiourea in acidic media forms 4-methyl-2-thiopyrimidine.

  • Methylation : Treating the thiol intermediate with methyl iodide introduces the methylsulfanyl group.

  • Piperazine Incorporation : Substituting the C6 position with piperazine under conditions analogous to Section 1.1.

This route offers modularity but requires additional steps, reducing overall yield to 50–60%.

Reductive Amination for Piperazine Attachment

In cases where direct substitution is inefficient, reductive amination provides an alternative:

  • Aldehyde Intermediate : Oxidize the C6 methyl group to an aldehyde.

  • Piperazine Coupling : React the aldehyde with piperazine in the presence of sodium cyanoborohydride (NaBH3CN) to form a stable amine linkage.

While this method avoids harsh basic conditions, it introduces complexity in handling air-sensitive reagents.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Nucleophilic SubstitutionHigh yield, simple conditionsRequires pre-functionalized pyrimidine65–85
Condensation RouteModular ring constructionMulti-step, lower yield50–60
Reductive AminationMild conditions, avoids strong basesSensitive reagents, extra steps55–70

Key Research Findings

  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) accelerate substitution rates but complicate purification. Ethanol balances reactivity and practicality.

  • Leaving Group Efficacy : Methylsulfanyl outperforms chloro or nitro groups in substitution reactions due to its moderate electron-withdrawing effect.

  • Side Reactions : Over-alkylation at the piperazine nitrogen is mitigated by using a slight excess of piperazine (1.2 eq).

Industrial-Scale Considerations

For large-scale production, the nucleophilic substitution route is preferred due to:

  • Cost Efficiency : Piperazine and ethanol are economical reagents.

  • Scalability : Continuous distillation setups efficiently remove by-products like methanethiol.

  • Safety : Ethanol’s low toxicity simplifies handling compared to chlorinated solvents.

Emerging Innovations

Recent advances focus on catalytic systems to enhance substitution efficiency:

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

  • Microwave Assistance : Reduces reaction time from hours to minutes while maintaining yields >80% .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Piperazine, thiol reagents, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

4-methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain bacterial and viral infections.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical entities for various industrial applications.

Mechanism of Action

The mechanism of action of 4-methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl group can enhance binding affinity to these targets, while the methylsulfanyl group may modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine can be contextualized by comparing it to analogs with variations in substituents at positions 2, 4, and 5. Below is a detailed analysis:

Substituent Variations at Position 2

  • Methylsulfanyl (SCH₃) vs. Piperazine Derivatives :
    Replacement of the methylsulfanyl group with substituted piperazines (e.g., N-methylpiperazine or N-phenylpiperazine) alters electronic and steric profiles. For instance, 4-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (compound 4a, ) exhibits enhanced antimicrobial activity compared to its methylsulfanyl precursor, likely due to improved hydrogen-bonding interactions .
  • Hydrazine Derivatives :
    Substituting SCH₃ with hydrazine (NHNH₂) yields compounds like 2-hydrazinyl-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine (compound 4, ), which show antioxidant activity, suggesting redox-modulating capabilities absent in the methylsulfanyl analog .

Substituent Variations at Position 6

  • Piperazine vs.
  • Trifluoromethyl (CF₃) Substitution :
    The compound 4-methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS: 869950-20-9, ) introduces strong electron-withdrawing effects, which may enhance metabolic stability and receptor binding affinity compared to the methyl-substituted derivative .

Substituent Variations at Position 4

  • Methyl vs.

Structural and Pharmacological Data Comparison

The table below summarizes key analogs and their properties:

Compound Name / CAS Substituents (Position) Molecular Weight Notable Properties / Activities Reference
This compound 2: SCH₃; 4: CH₃; 6: Piperazine 238.32* High lipophilicity; antimicrobial potential Estimated
4a () 2: N-Methylpiperazine; 6: Thiophene Not reported Improved antimicrobial activity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () 6: Piperidine 192.26 Reduced basicity; crystallographic data
4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS: 869950-20-9) 6: CF₃ 246.24 Enhanced metabolic stability
2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS: 946366-48-9) 2: Sulfonyl-piperazine; 6: Methylpiperazine 451.0 Dual substituent effects; potential kinase inhibition

*Molecular weight calculated based on formula C₁₀H₁₈N₄S.

Biological Activity

4-Methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine (CAS No. 874782-16-8) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methylsulfanyl group and a piperazinyl moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H15_{15}N5_{5}S, with a molecular weight of 225.32 g/mol. The structure features a pyrimidine ring substituted with a methylsulfanyl group at position 2 and a piperazine group at position 6.

PropertyValue
Molecular FormulaC10_{10}H15_{15}N5_{5}S
Molecular Weight225.32 g/mol
CAS Number874782-16-8
StructureChemical Structure

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve the inhibition of bacterial enzymes critical for cell wall synthesis.

Enzyme Inhibition

The compound has been identified as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in sphingolipid metabolism. Inhibition of nSMase2 has implications for treating neurodegenerative diseases such as Alzheimer's disease, where elevated nSMase2 activity contributes to pathological processes. The compound's ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Methylsulfanyl Group : This group is crucial for enhancing lipophilicity and improving membrane permeability.
  • Piperazine Moiety : Variations in this group can affect binding affinity to biological targets, influencing both efficacy and toxicity.
  • Pyrimidine Core : Substituents on the pyrimidine ring can modulate activity against specific targets, highlighting the importance of SAR studies in drug design.

Efficacy in Animal Models

In a study investigating the effects of nSMase2 inhibitors in mouse models of Alzheimer's disease, this compound was administered intraperitoneally at doses of 10 mg/kg. Results demonstrated significant reductions in exosome release from neurons, indicating its potential for therapeutic use in neurodegeneration .

Comparative Analysis

A comparative analysis with similar compounds reveals that while other pyrimidine derivatives exhibit varying degrees of biological activity, the unique combination of the methylsulfanyl and piperazinyl groups in this compound confers distinct advantages in terms of potency and selectivity .

The proposed mechanism involves binding to specific active sites on target enzymes or receptors, facilitated by the piperazine ring's conformational flexibility. The methylsulfanyl group may also play a role in modulating pharmacokinetic properties such as absorption and distribution .

Q & A

Q. What are the established synthetic methodologies for 4-methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine, and what factors critically influence reaction yields?

Methodological Answer: The synthesis typically involves multi-step routes, including:

  • Sulfonylation/Substitution Reactions: Formation of intermediates via sulfonyl chloride reactions with biphenyl derivatives under basic conditions (e.g., pyridine) to introduce the methylsulfanyl group .
  • Piperazine Coupling: Nucleophilic substitution at the pyrimidine core using piperazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or dichloromethane) .
  • Key Conditions: Reaction yields are influenced by solvent choice (polarity affects nucleophilicity), temperature control (prevents side reactions), and stoichiometric ratios of reagents (excess piperazine improves coupling efficiency) .

Q. How is the structural integrity of this compound verified in synthetic chemistry research?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions, with piperazine protons appearing as broad singlets (~δ 2.5–3.5 ppm) and methylsulfanyl groups as sharp singlets (~δ 2.1 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 281.1) and fragmentation patterns .
  • X-ray Crystallography: Resolves bond angles and torsional strain in the pyrimidine-piperazine scaffold, as demonstrated in structurally analogous compounds .

Advanced Research Questions

Q. What strategies are recommended for optimizing the synthesis of this compound to address low yields or impurities?

Methodological Answer:

  • Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and optimize reaction termination points .
  • Purification Techniques: Column chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) isolates the target compound from byproducts like unreacted piperazine or sulfonyl intermediates .
  • Solvent Optimization: Replace high-boiling solvents (e.g., DMF) with alternatives like acetonitrile to facilitate easier post-reaction purification .

Q. How should researchers resolve contradictory data regarding the biological activity of this compound across different studies?

Methodological Answer:

  • Assay Cross-Validation: Replicate studies using orthogonal assays (e.g., enzyme inhibition assays vs. cell viability tests) to confirm target engagement .
  • Purity Assessment: Quantify impurities via LC-MS; even 5% contamination with sulfoxide derivatives (from methylsulfanyl oxidation) can skew activity results .
  • Structure-Activity Relationship (SAR) Analysis: Compare activity across analogs (e.g., replacing methylsulfanyl with methoxy groups) to isolate pharmacophoric contributions .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors), focusing on the piperazine moiety’s role in hydrogen bonding .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability of the methylsulfanyl group in hydrophobic pockets .
  • Free Energy Perturbation (FEP): Calculate binding free energy differences between analogs to prioritize synthetic targets .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported solubility or stability profiles of this compound?

Methodological Answer:

  • Solvent Screening: Test solubility in buffered solutions (pH 2–12) and organic solvents (e.g., DMSO, ethanol) under controlled humidity/temperature .
  • Degradation Studies: Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., sulfoxide formation from methylsulfanyl oxidation) .
  • Counterion Effects: Compare hydrochloride salts vs. freebase forms; salt formation often improves aqueous solubility but may alter receptor binding .

Tables for Key Data

Parameter Typical Value Method Reference
Molecular Weight281.36 g/molHR-MS
Melting Point142–145°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)2.8 ± 0.3HPLC Retention Time
Aqueous Solubility (25°C)0.12 mg/mL (pH 7.4)UV-Vis Spectroscopy

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